2-azido-4-bromo-1-iodobenzene
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Overview
Description
2-Azido-4-bromo-1-iodobenzene is an organic compound with the molecular formula C6H3BrIN3. It is a versatile compound widely used in scientific research due to its unique properties. The presence of azido, bromo, and iodo groups on the benzene ring makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-4-bromo-1-iodobenzene typically involves the following steps:
Bromination: The starting material, 4-iodoaniline, is brominated using bromine in the presence of a suitable solvent to yield 2-bromo-4-iodoaniline.
Diazotization: The 2-bromo-4-iodoaniline is then diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Azidation: The diazonium salt is treated with sodium azide to introduce the azido group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Azido-4-bromo-1-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido, bromo, and iodo groups can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the bromo or iodo group is replaced with an aryl or alkyl group.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium iodide, and bromine are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Reduction Reactions: Hydrogen gas and palladium catalysts are used for the reduction of the azido group.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Coupling Reactions: Products include biaryl compounds.
Reduction Reactions: The major product is 2-amino-4-bromo-1-iodobenzene.
Scientific Research Applications
2-Azido-4-bromo-1-iodobenzene is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of biological processes and as a precursor for bioactive compounds.
Medicine: It is employed in the development of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-azido-4-bromo-1-iodobenzene involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole rings. The bromo and iodo groups can undergo substitution and coupling reactions, allowing the compound to be incorporated into larger molecular structures. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-iodobenzene: Similar in structure but lacks the azido group, limiting its reactivity in certain reactions.
4-Azido-2-bromo-1-iodobenzene: Similar but with different substitution patterns, affecting its reactivity and applications.
2-Bromo-4-fluoro-1-iodobenzene: Contains a fluorine atom instead of an azido group, leading to different chemical properties and applications.
Uniqueness
2-Azido-4-bromo-1-iodobenzene is unique due to the presence of the azido group, which allows it to participate in click chemistry reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
CAS No. |
1378943-78-2 |
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Molecular Formula |
C6H3BrIN3 |
Molecular Weight |
323.9 |
Purity |
95 |
Origin of Product |
United States |
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